molecular formula C16H32Cl2 B3057184 1,16-Dichlorohexadecane CAS No. 7735-39-9

1,16-Dichlorohexadecane

Cat. No.: B3057184
CAS No.: 7735-39-9
M. Wt: 295.3 g/mol
InChI Key: NSSAWKUCPRHLNT-UHFFFAOYSA-N
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Description

1,16-Dichlorohexadecane is an organic compound with the molecular formula C₁₆H₃₂Cl₂ It is a chlorinated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to the terminal carbon atoms of a sixteen-carbon alkane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,16-Dichlorohexadecane can be synthesized through several methods, including:

  • Chlorination of Hexadecane: : This method involves the direct chlorination of hexadecane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically occurs at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the terminal positions.

  • Reduction and Chlorination of Hexadecanedioic Acid: : Another method involves the reduction of hexadecanedioic acid to hexadecanediol, followed by chlorination. The reduction can be achieved using lithium aluminum hydride, and the chlorination can be performed using thionyl chloride or phosphorus trichloride.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of hexadecane due to its simplicity and cost-effectiveness. The process is typically carried out in large reactors with controlled temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,16-Dichlorohexadecane undergoes several types of chemical reactions, including:

  • Nucleophilic Substitution: : The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.

  • Elimination Reactions: : Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of hexadecadiene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used, often in non-polar solvents like tetrahydrofuran or hexane.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 1,16-hexadecanediol, 1,16-dialkoxyhexadecane, or 1,16-diaminohexadecane can be formed.

    Elimination Reactions: The major product is typically 1,16-hexadecadiene.

Scientific Research Applications

1,16-Dichlorohexadecane has several applications in scientific research:

  • Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including surfactants, polymers, and pharmaceuticals.

  • Material Science: : The compound is used in the preparation of specialized materials, such as liquid crystals and polymeric materials with unique properties.

  • Biological Studies: : It is used in studies involving membrane biology and lipid interactions due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 1,16-dichlorohexadecane primarily involves its reactivity as a dichloroalkane. The chlorine atoms can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,14-Dichlorotetradecane: Similar in structure but with a shorter carbon chain.

    1,18-Dichlorooctadecane: Similar in structure but with a longer carbon chain.

    1,16-Dibromohexadecane: Similar in structure but with bromine atoms instead of chlorine.

Uniqueness

1,16-Dichlorohexadecane is unique due to its specific chain length and the presence of chlorine atoms at the terminal positions. This structure imparts distinct chemical properties, such as reactivity towards nucleophiles and the ability to form specific elimination products. The compound’s amphiphilic nature also makes it valuable in studies involving lipid interactions and membrane biology.

Properties

IUPAC Name

1,16-dichlorohexadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32Cl2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSAWKUCPRHLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCl)CCCCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337706
Record name 1,16-Dichlorohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7735-39-9
Record name 1,16-Dichlorohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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